molecular formula C11H15N2O4PS B12735370 N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide CAS No. 130365-36-5

N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide

Cat. No.: B12735370
CAS No.: 130365-36-5
M. Wt: 302.29 g/mol
InChI Key: QJBGTKGOASBMCL-UHFFFAOYSA-N
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Description

N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide is a complex organic compound that belongs to the class of benzodioxaphosphorin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide typically involves multiple steps. One common route includes the nitration of a benzodioxaphosphorin precursor, followed by the introduction of the amine and sulfide groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent functional group modifications. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The sulfide group can be oxidized to a sulfoxide or sulfone.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include amines, sulfoxides, sulfones, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phosphorin ring and sulfide group contribute to the compound’s overall reactivity and ability to form stable complexes with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 6-n-Propyl-2-n-propylamino-4H-1,3,2-benzodioxaphosphorin 2-sulfide
  • 5-n-Butyl-2-hydroxybenzyl alcohol derivatives

Uniqueness

N-(1-Methylpropyl)-6-nitro-4H-1,3,2-benzodioxaphosphorin-2-amine 2-sulfide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

130365-36-5

Molecular Formula

C11H15N2O4PS

Molecular Weight

302.29 g/mol

IUPAC Name

N-butan-2-yl-6-nitro-2-sulfanylidene-4H-1,3,2λ5-benzodioxaphosphinin-2-amine

InChI

InChI=1S/C11H15N2O4PS/c1-3-8(2)12-18(19)16-7-9-6-10(13(14)15)4-5-11(9)17-18/h4-6,8H,3,7H2,1-2H3,(H,12,19)

InChI Key

QJBGTKGOASBMCL-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NP1(=S)OCC2=C(O1)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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